2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole
Description
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-prop-2-enoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C16H14N2O/c1-2-11-19-13-9-7-12(8-10-13)16-17-14-5-3-4-6-15(14)18-16/h2-10H,1,11H2,(H,17,18) |
InChI Key |
SEAJZWLKXAOLIK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 4-(allyloxy)benzaldehyde in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as the use of biodegradable solvents and catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Research has indicated that benzimidazole derivatives, including 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole, exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that various benzimidazole derivatives can inhibit tumor growth by targeting specific cancer cell lines. For instance, related compounds have demonstrated significant antitumor effects against human cancer cell lines such as HeLa, which overexpress the epidermal growth factor receptor (EGFR) .
- Neurological Applications : The compound may also play a role in modulating GABA-A receptors, which are critical in neurological functions. Positive allosteric modulators derived from benzimidazole scaffolds have been identified as promising candidates for treating neurological disorders .
Pharmacological Potential
The pharmacological profile of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole suggests several applications:
- Positive Allosteric Modulation : This compound has been investigated for its ability to enhance the activity of GABA-A receptors, which could lead to new treatments for anxiety and other neurological conditions .
- Antimicrobial Properties : Some studies indicate that imidazole derivatives possess antimicrobial properties, making them suitable candidates for developing new antibiotics .
Case Studies
Several case studies illustrate the practical applications of this compound in research and development:
- Antitumor Research :
-
Neurological Studies :
- Research focused on the modulation of GABA-A receptors highlighted the potential of benzimidazole derivatives as therapeutic agents for neurological disorders. The study identified several lead compounds that interact favorably with the α1/γ2 interface of GABA-A receptors, suggesting a novel approach to drug development in this area .
- Antimicrobial Applications :
Mechanism of Action
The mechanism of action of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. The allyloxy group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
Benzimidazole derivatives differ primarily in the substituents on the phenyl ring, which significantly influence their physicochemical and biological properties. Below is a comparative analysis based on substituent type:
Physicochemical Properties
- Lipophilicity : Chloro and bromo substituents increase logP values, enhancing blood-brain barrier penetration, while hydroxy groups reduce it .
- Thermal Stability : Methyl or trifluoromethyl groups (e.g., 6-bromo-4-fluoro-1-isopropyl-2-(trifluoromethyl)-1H-benzo[d]imidazole) improve thermal stability, critical for industrial applications .
Biological Activity
2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole is a novel compound that belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its antitumor properties and potential as a therapeutic agent.
Synthesis and Characterization
The synthesis of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of the benzimidazole core : This is achieved through cyclization reactions involving o-phenylenediamines and appropriate carbonyl compounds.
- Substitution with allyloxy groups : The introduction of the allyloxy substituent is performed via nucleophilic substitution reactions, enhancing the compound's solubility and biological activity.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Antitumor Activity
Recent studies have demonstrated that 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole exhibits significant antitumor activity across various cancer cell lines. The following table summarizes key findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 3.24 | Induction of apoptosis via mitochondrial pathways |
| MCF-7 | 5.67 | Inhibition of cell proliferation |
| A549 | 4.89 | Activation of caspase-3, Bax upregulation |
In particular, treatment with this compound resulted in a notable increase in apoptosis rates compared to control treatments, with HeLa cells showing a 68.2% apoptosis rate after 24 hours of exposure . The mechanism involves upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, indicating a clear pathway for inducing cell death in malignant cells .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often influenced by their structural features. In the case of 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole, the presence of the allyloxy group enhances its lipophilicity and cellular uptake, contributing to its potent antitumor effects. Studies suggest that modifications on the phenyl ring can further optimize its activity against specific cancer types .
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Case Study 1 : In a study involving HeLa cells, treatment with 2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole led to significant tumor regression in xenograft models, demonstrating its efficacy as an antitumor agent in vivo.
- Case Study 2 : A comparative analysis with standard chemotherapeutics such as cisplatin showed that this compound had a higher selectivity index for tumor cells versus normal cells, suggesting it could minimize side effects associated with traditional chemotherapy .
Q & A
Q. What are common synthesis strategies for 2-(4-(allyloxy)phenyl)-1H-benzo[d]imidazole and its derivatives?
The synthesis typically involves multi-step protocols:
- Stepwise synthesis : Reacting o-phenylenediamine with substituted aldehydes under acidic or oxidative conditions to form the benzimidazole core, followed by allyloxy group introduction via nucleophilic substitution or coupling reactions .
- Microwave-assisted one-pot synthesis : Utilizing Cu(I)-catalyzed three-component reactions to simultaneously construct the benzimidazole and triazole rings, reducing reaction time and improving yields (e.g., 70–85% yields reported) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) and catalysts like SiO₂ enhance reaction efficiency and regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and allyloxy group integration (e.g., allyl protons resonate at δ 4.5–5.5 ppm; aromatic protons at δ 6.8–8.2 ppm) .
- FT-IR : Identification of NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1450–1620 cm⁻¹) .
- Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ at m/z 293.1294 for the base compound) .
Q. How do solvent and catalyst choices influence synthesis efficiency?
- Solvents : Ethanol or THF is preferred for stepwise synthesis, while DMF enhances microwave-assisted reactions due to high dielectric absorption .
- Catalysts : SiO₂ improves yield (up to 92%) by promoting cyclocondensation, while Pd/Cu catalysts enable cross-coupling for allyloxy functionalization .
Q. What validation methods ensure purity and structural accuracy?
- Elemental analysis : Compare calculated vs. experimental C/H/N/S values (e.g., C: 69.97% calculated vs. 69.58% observed for a derivative in ).
- Melting point consistency : Sharp melting ranges (e.g., 143–145°C for 7-chloro derivatives) indicate purity .
Q. What safety protocols are recommended for handling this compound?
- Storage : Dry, ventilated environments at 2–8°C to prevent degradation .
- Exposure mitigation : Use PPE (gloves, goggles) and avoid inhalation; DMSO is advised for in vitro solubilization .
Advanced Research Questions
Q. How to resolve contradictions between calculated and experimental elemental analysis data?
Discrepancies may arise from hygroscopicity or incomplete purification. Strategies include:
- Re-crystallization : Using ethanol/water mixtures to remove impurities .
- Combined spectroscopy : Cross-validate with NMR/IR to confirm structural integrity (e.g., NH peak absence in D₂O-exchangeable protons ).
Q. How can biological activity be optimized through structural modifications?
- Substituent tuning : Electron-withdrawing groups (e.g., -Br, -CF₃) enhance antimicrobial activity (e.g., 9c derivative showed >80% inhibition against S. aureus) .
- Hybrid scaffolds : Incorporating triazole-thione moieties improves antifungal potency (55–64% yields for active derivatives ).
Q. What computational methods predict binding affinity for target proteins?
- Molecular docking : Used to simulate interactions with cyclooxygenase-2 (COX-2) or microbial enzymes. For example, 9c exhibited strong hydrogen bonding with COX-2’s active site .
- ADME prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP <5 for optimal bioavailability ).
Q. What are the advantages of multi-component reactions (MCRs) in derivative synthesis?
Q. How do catalysts like nano-SiO₂ impact synthesis kinetics?
Q. What role do methoxy groups play in corrosion inhibition studies?
- Electron donation : Methoxy substituents (-OCH₃) increase electron density on the benzimidazole ring, improving adsorption on steel surfaces (e.g., P4 derivative showed 85% inhibition in 5M HCl ).
- Steric effects : Bulky groups (e.g., trimethoxy) enhance hydrophobic barrier formation, reducing corrosion rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
